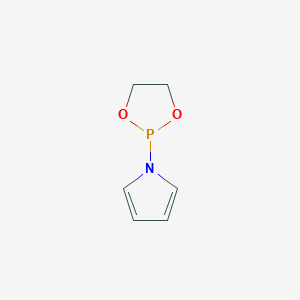
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole is a unique organophosphorus compound characterized by the presence of both a pyrrole ring and a dioxaphospholane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a suitable phosphorus-containing reagent. One common method is the reaction of pyrrole with 2-chloro-1,3,2-dioxaphospholane in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions: 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to phosphines.
Substitution: The dioxaphospholane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to enzyme inhibition or activation .
相似化合物的比较
- 1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole
- 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Uniqueness: Compared to similar compounds, it offers a versatile platform for further functionalization and development of new materials and biologically active molecules .
属性
CAS 编号 |
27852-73-9 |
|---|---|
分子式 |
C6H8NO2P |
分子量 |
157.11 g/mol |
IUPAC 名称 |
1-(1,3,2-dioxaphospholan-2-yl)pyrrole |
InChI |
InChI=1S/C6H8NO2P/c1-2-4-7(3-1)10-8-5-6-9-10/h1-4H,5-6H2 |
InChI 键 |
ZMHUAWDNGWMEOM-UHFFFAOYSA-N |
规范 SMILES |
C1COP(O1)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


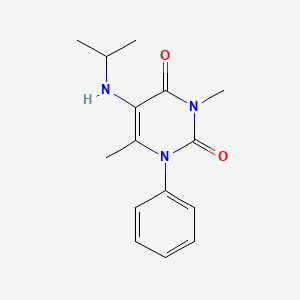
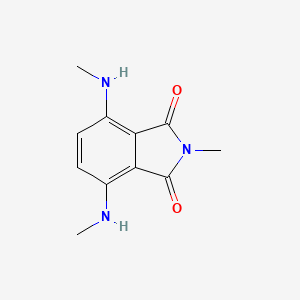
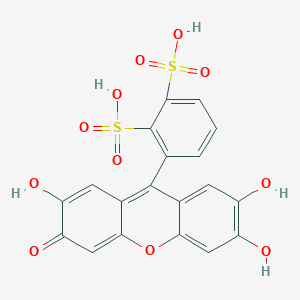
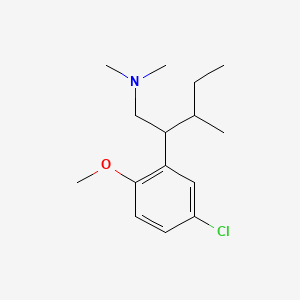
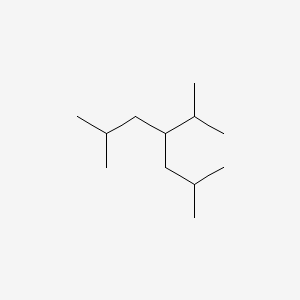
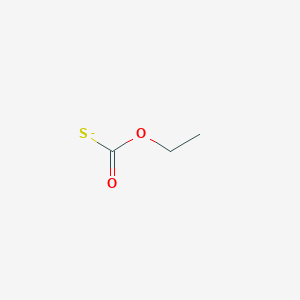
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
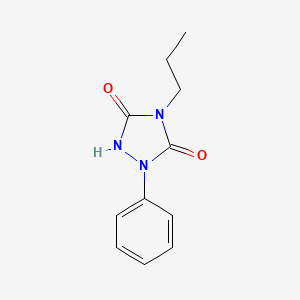

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
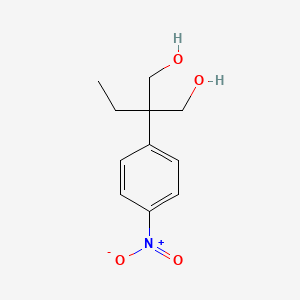
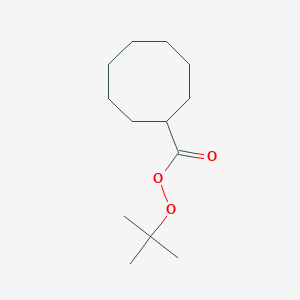
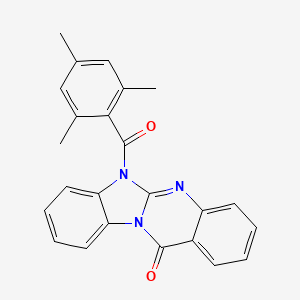
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
